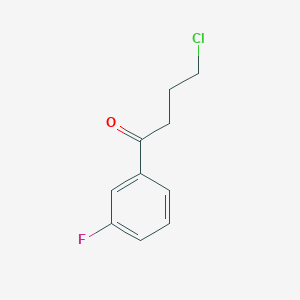

4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(3-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSCLNABOWDJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593384 | |

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3110-52-9 | |

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Role of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane in organic synthesis

Technical Whitepaper: Strategic Utilization of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane in Medicinal Chemistry

Executive Summary

This compound (CAS: 3110-52-9) acts as a specialized electrophilic building block in the synthesis of neuroleptic and antidepressant agents.[1] Structurally, it is the meta-fluoro isomer of the widely utilized "Haloperidol linker" (4-chloro-4'-fluorobutyrophenone).[1] While the para-isomer is ubiquitous in first-generation antipsychotics, the meta-isomer discussed here is critical for Structure-Activity Relationship (SAR) studies aimed at modulating metabolic stability and receptor selectivity (specifically

This guide delineates the high-fidelity synthesis of this compound (avoiding common regiochemical errors), its application in

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 4-Chloro-1-(3-fluorophenyl)butan-1-one |

| CAS Number | 3110-52-9 |

| Molecular Formula | |

| Molecular Weight | 200.64 g/mol |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Boiling Point | ~140–145 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Stability | Moisture sensitive (hydrolysis of alkyl chloride); Light sensitive |

Synthesis: The Regioselectivity Challenge

A common misconception in process chemistry is that this compound can be synthesized via standard Friedel-Crafts acylation of fluorobenzene.[1] This is incorrect. Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride yields >95% of the para-isomer (4-chloro-4'-fluorobutyrophenone) due to the para-directing nature of the fluorine substituent.[1]

To selectively synthesize the meta-isomer (3-fluorophenyl), a Grignard-mediated approach is required.[1]

Recommended Route: Grignard Addition to Nitrile

This pathway ensures 100% regiocontrol by utilizing pre-functionalized 3-bromo-fluorobenzene.[1]

Reaction Scheme:

-

Formation of Grignard: 1-Bromo-3-fluorobenzene + Mg

3-Fluorophenylmagnesium bromide.[1] -

Nucleophilic Attack: Addition to 4-chlorobutyronitrile (or 4-chlorobutyryl chloride at low temp with Cu catalyst).[1]

-

Hydrolysis: Acidic hydrolysis of the imine intermediate to the ketone.[2]

Figure 1: Synthesis logic tree highlighting the necessity of the Grignard route for meta-selectivity.[1][2]

Application: N-Alkylation Protocol

The primary utility of this compound is as an electrophile to attach the butyrophenone tail to secondary amines (piperazines, piperidines).[1] This "linker" is crucial for binding to GPCRs (Dopamine/Serotonin receptors).[2]

Mechanism: Finkelstein-Assisted

Direct displacement of the chloride by secondary amines is slow due to the steric bulk of the chain and moderate leaving group ability of chloride.[1][2] The reaction is catalytically accelerated using Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[2]

Figure 2: Finkelstein-assisted alkylation mechanism increasing reaction rate and yield.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(3-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one.

Reagents:

-

This compound (1.0 eq, 20 mmol)[1]

-

Potassium Carbonate (

) (3.0 eq, anhydrous, milled)[2] -

Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN) (10 vol)

Step-by-Step Protocol:

-

Preparation: Charge a 100 mL round-bottom flask with

(8.28 g), KI (0.33 g), and 1-phenylpiperazine (3.56 g). -

Solvation: Add MEK (40 mL) and stir at room temperature for 10 minutes to disperse the base.

-

Addition: Add this compound (4.01 g) dropwise (neat or dissolved in 5 mL MEK).

-

Reflux: Heat the mixture to reflux (80 °C) under nitrogen atmosphere. Monitor by TLC (System: Hexane:EtOAc 7:3) or HPLC.[2] Reaction typically completes in 12–16 hours.[2]

-

Work-up:

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

.[2] If necessary, recrystallize from Ethanol or convert to HCl salt for stability.[2]

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete Finkelstein exchange | Increase KI loading to 0.2 eq; switch solvent to Acetone (better I- solubility). |

| Impurity: Alcohol | Reduction of ketone | Ensure solvent is dry; avoid NaBH4 contamination if running parallel reductions.[2] |

| Impurity: Cyclized | Intramolecular cyclization | Rare, but can occur if amine is sterically hindered; maintain dilute conditions.[2] |

| Coloration | Iodine liberation | Wash organic phase with 10% Sodium Thiosulfate solution.[2] |

Safety & Handling

-

Alkylating Agent: This compound is a potent alkylating agent.[2] It can alkylate DNA.[2] Handle in a fume hood with double nitrile gloves.[2]

-

Lachrymator: Like many

- and -

Neurotoxicity: As a precursor to neuroleptic agents, the final products are potent CNS active compounds.[2] Treat all intermediates as potentially bioactive.[2]

References

-

Synthesis of Butyrophenones: Janssen, P. A. J. (1959).[2] The Pharmacology of Haloperidol. International Review of Neurobiology. (Foundational text on the para-isomer, establishing the class).[2]

-

Grignard Reagents in Synthesis: Sigma-Aldrich. 3-Fluorophenylmagnesium bromide Product Sheet.[1][4] (Verifies availability of specific regio-precursor).

-

Haloperidol Impurities: SynZeal. Haloperidol Impurity 12 (Meta-isomer). (Confirms the identity and structure of the 3-fluoro isomer).[1][2]

-

Finkelstein Reaction Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1] (Standard reference for Finkelstein catalysis mechanism).

- N-Alkylation of Piperazines:Journal of Medicinal Chemistry, "Synthesis and SAR of Piperazinyl-Butyrophenones". (General methodology reference).

Sources

- 1. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-氟苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 4-Chloro-1-(3-fluorophenyl)-1-oxobutane: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane (CAS No. 3110-52-9), a key chemical intermediate in modern organic and medicinal chemistry. We will explore its synthesis, focusing on the mechanistic underpinnings of the Friedel-Crafts acylation, detail its versatile reactivity at its dual functional sites, and discuss its application as a pivotal building block in the development of complex molecules, particularly within the pharmaceutical industry. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's properties and utility.

Introduction: The Strategic Importance of a Bifunctional Intermediate

In the landscape of modern chemical research, the strategic incorporation of halogen atoms into organic molecules is a cornerstone of designing compounds with fine-tuned physical, chemical, and biological properties.[1] Halogenation can significantly alter lipophilicity, metabolic stability, and a molecule's binding affinity to biological targets, making it a critical tool in drug design.[1]

This compound is a prime example of a strategically designed intermediate. It is a bifunctional molecule, featuring both a reactive chloroalkane chain and a fluorinated aryl ketone moiety.[1] This unique combination renders it a versatile building block for synthesizing more complex structures. Its primary significance lies in its role as a precursor for various pharmaceutical agents, particularly those within the butyrophenone class, which are noted for their activity in the central nervous system.[1][2] This guide elucidates the chemical principles that make this compound a valuable asset in the synthetic chemist's toolbox.

Physicochemical & Structural Properties

A clear understanding of a compound's physical properties is fundamental to its application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3110-52-9 | [1][3] |

| Molecular Formula | C₁₀H₁₀ClFO | [1][3] |

| Molecular Weight | 200.64 g/mol | [1][3] |

| Boiling Point | 293.2°C at 760 mmHg | [4] |

| Density | 1.183 g/cm³ | [4] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid. | |

| Storage | 2-8°C, Refrigerator | [5] |

Core Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and established route for synthesizing this compound is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction is highly effective for creating aryl ketones.[6]

Mechanistic Rationale

The reaction proceeds by activating an acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][7] The Lewis acid coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride), facilitating the cleavage of the C-Cl bond. This generates a highly electrophilic, resonance-stabilized acylium ion.[8] The electron-rich aromatic ring (fluorobenzene) then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final ketone product.[7] The product is deactivated towards further acylation, which advantageously prevents polysubstitution.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of aromatic compounds.[9]

Materials & Equipment:

-

Fluorobenzene (reactant)

-

4-Chlorobutyryl chloride (reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Dichloromethane (DCM), anhydrous (solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution (for workup)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

-

Round-bottom flask with magnetic stirrer, addition funnel, and reflux condenser

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 eq). Suspend the catalyst in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5°C using an ice bath.

-

Reactant Addition: In a separate flask, prepare a solution of fluorobenzene (1.0 eq) and 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane.

-

Slow Addition: Add the fluorobenzene/acyl chloride solution dropwise to the cooled AlCl₃ suspension via the addition funnel over 30-60 minutes. Maintain the internal temperature below 10°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Workup & Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[9]

Synthetic Utility & Key Transformations

The power of this compound lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity.

Caption: Key synthetic transformations of the title compound.

Nucleophilic Substitution at the Alkyl Chloride

The terminal chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This is arguably the most common and valuable transformation for this intermediate. By reacting it with primary or secondary amines, for instance, one can readily access substituted aminoketones. This pathway is fundamental to the synthesis of many pharmacologically active compounds, including analogues of antidepressants and antipsychotics.[10][11] The reaction typically proceeds via an Sₙ2 mechanism, although Sₙ1 pathways can be involved depending on the conditions and substrate.[12][13]

Transformations of the Aryl Ketone

The ketone functionality offers a second handle for chemical modification.

-

Reduction: The ketone can be easily reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄).[1] This transformation creates a new stereocenter, producing a racemic mixture of (R)- and (S)-enantiomers, which is significant as the biological activity of chiral molecules is often enantiomer-dependent.[1]

-

Oxidation: A Baeyer-Villiger oxidation, typically using a peroxy acid like m-CPBA, can convert the ketone into an ester.[1] This reaction involves the migration of the aryl group to the adjacent oxygen, offering a route to different classes of compounds.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in any synthetic workflow. A combination of spectroscopic and chromatographic methods provides a self-validating system.

| Analysis Technique | Expected Observations / Data |

| ¹H NMR | Aromatic protons in the 7-8 ppm region showing splitting patterns consistent with a 1,3-disubstituted benzene ring. Three distinct aliphatic signals (triplets and a multiplet) between 2-4 ppm corresponding to the -CO-CH₂-CH₂-CH₂-Cl chain.[9] |

| ¹³C NMR | A carbonyl signal (~197 ppm), aromatic carbons (some showing C-F coupling), and three distinct aliphatic carbon signals.[9] |

| GC-MS | A molecular ion peak (M⁺) at m/z 200/202 in a ~3:1 ratio, characteristic of a monochlorinated compound. Key fragmentation peaks would include the loss of the chlorobutyl chain, resulting in a fluorobenzoyl cation (m/z 123).[9] |

| FTIR | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-F and C-Cl stretching vibrations in the fingerprint region. |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It is also noted as being toxic to aquatic life with long-lasting effects.

-

Handling: Always work in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and direct contact with skin and eyes.[14]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator designated for chemicals.[5][14]

-

Fire Safety: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Use appropriate fire extinguishers and avoid water jets if the substance is involved in a fire.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its utility is derived from its bifunctional nature, allowing for selective and predictable chemical transformations at either the chloroalkane tail or the aryl ketone head. The robust and scalable Friedel-Crafts acylation provides a reliable synthetic route to this key building block. For medicinal chemists and drug development professionals, this compound serves as a critical precursor for creating libraries of novel compounds, particularly in the pursuit of new therapeutics targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in advanced chemical synthesis.

References

- This compound | 3110-52-9 | Benchchem. (n.d.).

- This compound | 3110-52-9. (2025). ChemicalBook.

- Cas 2823-19-0, 4-CHLORO-1-(2-FLUOROPHENYL) - LookChem. (n.d.).

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.).

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube.

- 3110-52-9_this compound. (2025). 化源网.

- CAS No : 3110-52-9 | Product Name : this compound. (n.d.). Pharmaffiliates.

- Bupropion. (n.d.). PubChem - NIH.

- Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. (n.d.). PMC - NIH.

- The SN1 Reaction. (2020). Chemistry LibreTexts.

- 4-Chloro-4'-fluorobutyrophenone synthesis. (n.d.). ChemicalBook.

Sources

- 1. This compound | 3110-52-9 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 3110-52-9 [chemicalbook.com]

- 4. 3110-52-9_4-CHLORO-1-(3-FLUOROPHENYL)-1-OXOBUTANECAS号:3110-52-9_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 10. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analogues of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery and development. The ability to systematically alter a parent compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. This guide focuses on 4-Chloro-1-(3-fluorophenyl)-1-oxobutane, a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of various pharmaceutically active compounds, particularly in the realm of antipsychotic drugs.[1] The presence of a fluorinated aryl ketone and a reactive chloroalkane moiety makes it an ideal starting point for the exploration of a diverse chemical space.[1]

The introduction of halogen atoms into organic molecules can profoundly influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorinated butyrophenones, a class to which our core compound belongs, are of significant interest in medicinal chemistry due to their prevalent central nervous system activities.[1] This guide provides a comprehensive exploration of the structural analogues of this compound, delving into their rational design, synthesis, and the underlying structure-activity relationships (SAR) that govern their biological effects. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed technical resource to navigate the chemical landscape of these important compounds.

Part 1: The Core Scaffold: Synthesis and Properties of this compound

The parent compound, this compound (CAS No: 3110-52-9), is a butyrophenone derivative with a molecular formula of C10H10ClFO and a molecular weight of 200.64 g/mol .[1][2] Its synthesis is typically achieved through a Friedel-Crafts acylation reaction, a robust and widely employed method for the formation of aryl ketones.

Synthetic Protocol: Friedel-Crafts Acylation

The synthesis involves the reaction of 3-fluoro-chlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The causality behind this choice of reactants lies in the electrophilic nature of the acyl chloride, which, when activated by the Lewis acid, readily attacks the electron-rich aromatic ring of 3-fluoro-chlorobenzene. The reaction is typically performed in an inert solvent like dichloromethane to ensure homogeneity and control the reaction temperature.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 3-fluoro-chlorobenzene in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

Acyl Chloride Addition: A solution of 4-chlorobutyryl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the low temperature. The rate of addition is crucial to prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 4 hours) to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by pouring the mixture into ice-water with vigorous stirring to decompose the aluminum chloride complex.

-

Workup and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3110-52-9 | [1] |

| Molecular Formula | C10H10ClFO | [1] |

| Molecular Weight | 200.64 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | ~287.6°C at 760 mmHg (Predicted for 2-fluoro isomer) | [3] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation for the synthesis of the core scaffold.

Part 2: Structural Analogues: Design, Synthesis, and Rationale

The exploration of structural analogues of this compound can be systematically approached by modifying three key regions of the molecule: the phenyl ring, the butyrophenone chain, and the terminal chlorine atom.

Class A: Analogues with Modifications on the Phenyl Ring

Modifications to the phenyl ring are primarily aimed at probing the electronic and steric requirements of the target receptor or enzyme. The position and nature of the substituents can significantly impact binding affinity and selectivity.

-

Positional Isomers of the Fluorine Atom: The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can influence the molecule's conformation and electronic distribution. For instance, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane and 4-Chloro-1-(4-fluorophenyl)-1-oxobutane are important analogues. The 4-fluoro isomer, in particular, is a key intermediate in the synthesis of the widely used antipsychotic drug haloperidol.[4]

-

Analogues with Different Halogen Substituents: Replacing the fluorine atom with other halogens (Cl, Br) can modulate the lipophilicity and electronic properties of the molecule. For example, 4-chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is a known derivative.[5]

Synthetic Strategy: The synthesis of these analogues follows a similar Friedel-Crafts acylation protocol as described for the parent compound, using the appropriately substituted fluorobenzene or other halogenated benzene as the starting material.

Structural Modification Diagram (Phenyl Ring)

Caption: Modifications on the aromatic ring of the core structure.

Class B: Analogues with Modifications of the Butyrophenone Chain

Altering the butyrophenone chain can impact the molecule's flexibility, lipophilicity, and metabolic stability.

-

Chain Length Variation: Shortening or lengthening the alkyl chain can affect the distance between the aromatic ring and the terminal reactive group, which can be critical for optimal interaction with a biological target.

-

Modification of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol to introduce a hydrogen bond donor, or it can be converted to other functional groups like oximes or hydrazones to explore different chemical space.

Synthetic Strategy: Chain length variants can be synthesized using the corresponding acyl chlorides in the Friedel-Crafts reaction. Reduction of the ketone is typically achieved using reducing agents like sodium borohydride.

Class C: Analogues with Replacement of the Terminal Chlorine Atom

The terminal chlorine atom is a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution. This is the most common strategy for converting the butyrophenone intermediate into a final active pharmaceutical ingredient.

-

Nucleophilic Substitution with Amines: This is a key reaction in the synthesis of many antipsychotic drugs. The chlorine is displaced by a primary or secondary amine, often a cyclic amine like piperidine or piperazine, to introduce a basic nitrogen atom which is often crucial for receptor binding. A notable example is the synthesis of a diazepane analog of haloperidol, where 4-chloro-4'-fluorobutyrophenone is alkylated with a substituted diazepine.[4]

Experimental Protocol: Synthesis of a Haloperidol Analogue

This protocol describes the alkylation of a secondary amine with a 4-chlorobutyrophenone derivative, a common final step in the synthesis of many butyrophenone antipsychotics.

-

Reaction Setup: A mixture of the secondary amine (e.g., 4-(4-chlorophenyl)-1,4-diazepane), 4-chloro-4'-fluorobutyrophenone, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or isopropanol) is prepared.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the nucleophilic substitution reaction to completion.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified, often by recrystallization or column chromatography, to yield the final product.[4]

Derivatization Workflow Diagram

Caption: Mechanism of action of butyrophenone antagonists at the D2 receptor.

Part 4: Analytical and Characterization Techniques

The synthesis and purification of this compound and its analogues require robust analytical methods to ensure their identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. [6]A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. [6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile compounds and can be used to confirm the molecular weight and fragmentation pattern of the synthesized molecules. [7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final products and intermediates, providing detailed information about the connectivity of atoms within the molecule.

Protocol: Purity Assessment by HPLC

-

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like formic acid or phosphoric acid for improved peak shape). [8] * Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

-

Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The retention time and peak area are recorded.

-

Purity Calculation: The purity of the compound is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. This guide has systematically explored its synthesis and the rational design of its structural analogues through modifications of the phenyl ring, the butyrophenone chain, and the terminal chlorine atom. The synthetic protocols and structure-activity relationships discussed herein provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of central nervous system disorders. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the generation of next-generation drug candidates with improved pharmacological profiles.

References

- GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents. (n.d.).

-

Preparation of 4-chloro-1-butanol - PrepChem.com. (n.d.). Retrieved February 2, 2026, from [Link]

-

Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL) - LookChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (2023, May 12). Retrieved February 2, 2026, from [Link]

-

A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).

-

Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

-

4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc. (2025, August 25). Retrieved February 2, 2026, from [Link]

-

1-Chloro-4-fluorobutane | C4H8ClF | CID 10023 - PubChem - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

-

Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

-

SAR of Butyrophenone - YouTube. (2023, June 13). Retrieved February 2, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. - World Research Library. (2018, June 8). Retrieved February 2, 2026, from [Link]

-

CAS No : 3110-52-9 | Product Name : this compound. (n.d.). Retrieved February 2, 2026, from [Link]

-

Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column - ResearchGate. (2025, August 6). Retrieved February 2, 2026, from [Link]

-

Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

-

structural changes & SAR for lead optimization - YouTube. (2023, November 28). Retrieved February 2, 2026, from [Link]

-

butyrophenone, 495-40-9 - The Good Scents Company. (n.d.). Retrieved February 2, 2026, from [Link]

-

Analytical Methods - OPUS. (2025, August 28). Retrieved February 2, 2026, from [Link]

-

A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI. (2024, August 8). Retrieved February 2, 2026, from [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). Retrieved February 2, 2026, from [Link]

-

SAR of Butyrophenone - YouTube. (2023, June 13). Retrieved February 2, 2026, from [Link]

-

Butyrophenone - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

-

Ethyl 4-chloro-3-oxobutanoate - SIELC Technologies. (2018, February 16). Retrieved February 2, 2026, from [Link]

Sources

- 1. This compound | 3110-52-9 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | lookchem [lookchem.com]

- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-1-(3-CHLORO-4-FLUOROPHENYL)-1-OXOBUTANE CAS#: 898761-12-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]

Biological activity of fluorinated butyrophenones.

An In-Depth Technical Guide to the Biological Activity of Fluorinated Butyrophenones

Introduction

The discovery of the butyrophenone class of compounds marked a significant milestone in psychopharmacology, offering a structurally distinct alternative to the phenothiazines for the management of psychotic disorders.[1] Within this class, the strategic incorporation of fluorine has proven to be a cornerstone of their therapeutic success. Haloperidol, the archetypal fluorinated butyrophenone, revolutionized the treatment of schizophrenia and remains a critical tool in psychiatry.[2][3][4] The presence of a fluorine atom is not a trivial substitution; it profoundly influences the molecule's electronic properties, metabolic stability, and interaction with biological targets.[5][6]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It deconstructs the structure-activity relationships (SAR), elucidates the mechanisms of action, details validated experimental protocols for biological evaluation, and explores advanced applications in neuroimaging. Moving beyond a simple recitation of facts, this document explains the causality behind experimental designs and provides the foundational knowledge necessary to innovate within this important chemical space.

Chapter 1: The Core Pharmacophore and the Strategic Role of Fluorine

The biological activity of fluorinated butyrophenones is intrinsically linked to a core three-part pharmacophore. Understanding the contribution of each component is fundamental to appreciating the class's overall pharmacological profile and the specific, powerful influence of fluorination.

The general structure consists of:

-

A p-Fluorobutyrophenone Moiety: The aromatic ring and the adjacent carbonyl group are critical for activity. The para-fluoro substituent, in particular, is a key feature for potent antipsychotic action.[7][8]

-

A Propyl Chain: A three-carbon (propyl) linker between the carbonyl group and the aliphatic nitrogen is optimal for activity. Shortening or lengthening this chain typically results in a significant loss of potency.[8]

-

A Tertiary Aliphatic Amine: This nitrogen is required for activity and exhibits the highest potency when incorporated into a cyclic structure, most commonly a piperidine ring.[8] This ring is often substituted at the 4-position with another aromatic group.

The fluorine atom, though small, exerts a powerful influence through several mechanisms:

-

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electron distribution of the molecule. This can enhance binding affinity to the target receptor by modifying key interactions within the binding pocket.[7][9]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the para-position of the phenyl ring sterically and electronically blocks a common site of oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. This resistance to degradation increases the drug's half-life and bioavailability.[5][6][10]

-

Enhanced Pharmacokinetics: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier and reach its central nervous system targets.[5][6]

Caption: Mechanism of D2 receptor antagonism by fluorinated butyrophenones.

Chapter 3: In Vitro Evaluation of Biological Activity

Quantifying the interaction of a compound with its biological targets is a critical step in drug development. In vitro assays provide precise, reproducible data on binding affinity and functional activity.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of several representative fluorinated butyrophenones for key CNS receptors. A lower Ki value indicates higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

| Haloperidol | 1.4 | 4.5 |

| Droperidol | <20 | >10,000 |

| Spiperone | 0.16 | 1.1 |

| Trifluperidol | >IC50 (µM range) | >IC50 (µM range) |

| Data synthesized from multiple sources for illustrative purposes.[11][12] |

Experimental Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity

This protocol provides a self-validating system to determine a compound's affinity for the D2 receptor through competitive displacement.

Causality: The principle is based on the competition between the unlabeled test compound (e.g., haloperidol) and a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone). The amount of radioactivity measured is inversely proportional to the test compound's ability to bind to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (IC50), we can calculate its inhibition constant (Ki), a true measure of binding affinity.

Methodology:

-

Tissue Preparation:

-

Homogenize rat striatal tissue (a region rich in D2 receptors) in ice-cold 50 mM Tris buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL, determined by a Bradford assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2 nM).

-

To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled haloperidol).

-

To determine total binding, a set of wells is prepared with only the radioligand and buffer.

-

-

Incubation:

-

Add 50 µL of the prepared membrane suspension to each well.

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Separation & Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

-

Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a D2 receptor radioligand binding assay.

Chapter 4: In Vivo Assessment: Efficacy & Side-Effect Liability

While in vitro assays are essential for determining target engagement, in vivo animal models are indispensable for evaluating a compound's therapeutic potential and predicting its side-effect profile in a complex biological system. [13][14]

Experimental Protocol 2: Apomorphine-Induced Stereotypy in Rodents (Efficacy Model)

Causality: Apomorphine is a potent, non-selective dopamine receptor agonist. [15]In rodents, it induces characteristic stereotyped behaviors (e.g., sniffing, gnawing, licking) by stimulating postsynaptic D2 receptors in the striatum. A compound's ability to block these behaviors is a reliable predictor of its in vivo D2 receptor antagonism and, by extension, its potential antipsychotic efficacy. [16][17] Methodology:

-

Animal Acclimation:

-

Use male Swiss Webster mice or Wistar rats, housed in a controlled environment for at least one week prior to the experiment.

-

-

Drug Administration:

-

Divide animals into groups (n=8-10 per group).

-

Administer the test compound (e.g., a novel fluorinated butyrophenone) or a reference drug (e.g., haloperidol) via intraperitoneal (IP) injection at various doses. Administer vehicle (e.g., saline with 1% Tween 80) to the control group.

-

Allow for a pretreatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.

-

-

Induction of Stereotypy:

-

Administer a subcutaneous (SC) injection of apomorphine hydrochloride (e.g., 1.0 mg/kg).

-

-

Behavioral Scoring:

-

Immediately after apomorphine injection, place each animal into an individual transparent observation cage.

-

At 10-minute intervals for the next 60 minutes, an observer blinded to the treatment conditions should score the intensity of stereotyped behavior using a standardized scale (e.g., 0=asleep/stationary, 1=active, 2=discontinuous sniffing/head movements, 3=continuous sniffing/licking, 4=continuous gnawing/biting).

-

-

Data Analysis:

-

For each animal, calculate the total stereotypy score over the observation period.

-

Compare the scores of the drug-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

-

Calculate the dose required to inhibit the apomorphine effect by 50% (ED50) using dose-response analysis.

-

Experimental Protocol 3: Catalepsy Test in Rodents (Side-Effect Model)

Causality: Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a well-established rodent model for predicting extrapyramidal symptoms (EPS), particularly Parkinsonism, in humans. [13]This effect is primarily mediated by strong D2 receptor blockade in the nigrostriatal pathway. This protocol provides a self-validating system by comparing the dose that induces catalepsy to the dose that produces the desired therapeutic effect (from Protocol 2), thereby establishing a therapeutic index.

Methodology:

-

Drug Administration:

-

Use the same dosing regimen and animal strain as in the efficacy model to allow for direct comparison.

-

-

Catalepsy Assessment:

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess the animals for catalepsy.

-

Bar Test: Gently place the animal's forepaws on a horizontal bar raised approximately 4-5 cm from the surface.

-

Start a stopwatch and measure the time until the animal removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used. An animal is considered cataleptic if it remains on the bar for a predetermined duration (e.g., >20 seconds).

-

-

Data Analysis:

-

Calculate the percentage of animals in each group exhibiting catalepsy at each time point.

-

Determine the ED50 for the induction of catalepsy.

-

Calculate the therapeutic index (TI) as the ratio of the cataleptic ED50 to the anti-stereotypy ED50 (TI = ED50_catalepsy / ED50_efficacy). A higher TI indicates a wider separation between the desired therapeutic effect and motor side effects.

-

Caption: In vivo preclinical testing decision workflow.

Chapter 5: Advanced Applications: Fluorine-18 in PET Imaging

The utility of fluorine extends beyond therapeutic modulation into the realm of diagnostics and translational research. The positron-emitting isotope fluorine-18 (¹⁸F) is a nearly ideal radionuclide for Positron Emission Tomography (PET) due to its clean decay profile and a 109.8-minute half-life, which is long enough for complex radiosynthesis and imaging protocols. [18] By replacing the stable fluorine atom on a butyrophenone with ¹⁸F, these potent D2 antagonists are transformed into powerful imaging agents. Radiotracers like [¹⁸F]Spiperone and [¹⁸F]Benperidol allow for the non-invasive visualization and quantification of D2 receptor density and occupancy in the living brain. [19]This technology is invaluable for:

-

Confirming target engagement of new drug candidates in preclinical and clinical studies. [20]* Investigating the pathophysiology of diseases like schizophrenia and Parkinson's disease. [21]* Determining appropriate dosing regimens for antipsychotic drugs to ensure adequate receptor blockade.

Experimental Protocol 4: Overview of a Preclinical PET Imaging Study

Causality: This workflow allows for the direct measurement of a drug's interaction with its target in the living brain. By administering a ¹⁸F-labeled butyrophenone, we can visualize its accumulation in D2-rich regions like the striatum. If we pretreat the animal with an unlabeled drug, the reduction in the PET signal provides a direct measure of the drug's ability to occupy D2 receptors in vivo.

High-Level Methodology:

-

Radiosynthesis: Synthesize the ¹⁸F-labeled butyrophenone tracer (e.g., [¹⁸F]Spiperone) using an automated radiosynthesis module. This typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride.

-

Animal Preparation: Anesthetize the study animal (e.g., a non-human primate or rodent). For quantitative studies, an arterial line may be placed for blood sampling to measure the tracer concentration in plasma over time (the "input function").

-

Drug Administration (for Occupancy Studies): If performing a receptor occupancy study, administer the unlabeled test drug at a specific dose and time before the tracer injection.

-

Tracer Injection: Administer a bolus of the ¹⁸F-labeled tracer intravenously.

-

PET Image Acquisition: Position the animal in a preclinical PET scanner and acquire dynamic scan data over a period of 60-120 minutes.

-

Data Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) on the images, such as the striatum (target-rich) and the cerebellum (reference region with negligible D2 receptors).

-

Use kinetic modeling (e.g., Patlak analysis or a reference tissue model) to calculate the binding potential (BP_ND), a measure of receptor density and availability. [22] * In occupancy studies, calculate the percent receptor occupancy by comparing the BP_ND in the pretreated animal to that of a baseline (vehicle) scan.

-

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone | Pharmaguideline [pharmaguideline.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Haloperidol - Wikipedia [en.wikipedia.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Application of cross-species PET imaging to assess neurotransmitter release in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Changes in dopamine D2 receptors and 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine uptake in the brain of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Utility of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a bifunctional chemical intermediate of significant interest in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive primary alkyl chloride and a fluorinated aryl ketone, makes it a versatile building block for constructing complex molecular frameworks. This guide provides an in-depth analysis of the compound's core reactivity, focusing on the mechanistic principles that govern its synthetic applications. We will explore its primary role in nucleophilic substitution reactions and illustrate its strategic importance through its application in the synthesis of centanafadine, a novel norepinephrine, dopamine, and serotonin reuptake inhibitor.[2] Detailed experimental protocols, mechanistic diagrams, and a summary of reaction parameters are provided to offer both theoretical understanding and practical, field-proven insights for development professionals.

Introduction: A Profile of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into organic molecules is a cornerstone of medicinal chemistry.[1] Halogens can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, a member of the fluorinated butyrophenone class, exemplifies this principle. It is a bifunctional molecule, presenting two distinct centers for chemical modification: the electrophilic carbon of the chlorobutyl chain and the carbonyl group.[1] This dual reactivity allows for a wide array of chemical transformations, making it an invaluable precursor for certain central nervous system (CNS) active agents.[1]

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 3110-52-9 |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 105-125 °C (at 2 Torr) |

The most common and direct route to this intermediate is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution efficiently attaches the 4-chlorobutyryl moiety to the fluorinated aromatic ring.[1]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding the reactivity of each part of the molecule is crucial for predicting its behavior and designing effective synthetic strategies.

The Alkyl Chloride: A Prime Site for Nucleophilic Substitution

The primary chloride on the butyl chain is the most exploited reactive site. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it a target for nucleophiles.

Mechanism of Action: Sₙ2 Displacement

The reaction with most nucleophiles, particularly amines and other nitrogen-containing heterocycles, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.

-

Causality: The primary nature of the alkyl halide strongly favors the Sₙ2 pathway. There is minimal steric hindrance around the reactive carbon, allowing for easy "backside attack" by the nucleophile. Furthermore, the formation of a primary carbocation, which would be necessary for an Sₙ1 mechanism, is energetically unfavorable.[5]

Caption: Generalized Sₙ2 mechanism at the chlorobutyl chain.

The Aryl Ketone: Modulating Reactivity and Further Functionalization

The ketone functionality can undergo various transformations, including reduction to a secondary alcohol or reductive amination.[1] However, in many multi-step syntheses, it is preserved to become part of the final molecule's pharmacophore. The electron-withdrawing nature of the 3-fluorophenyl group slightly increases the electrophilicity of the carbonyl carbon.

The 3-Fluorophenyl Group: An Electronic Influence

The fluorine atom at the meta position has a significant inductive electron-withdrawing effect. This deactivates the aromatic ring towards further electrophilic substitution, which is advantageous as it prevents side reactions during the initial Friedel-Crafts synthesis.[1]

Application in Multi-Step Synthesis: The Case of Centanafadine

A prime example of this compound's utility is in the synthesis of Centanafadine . Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][6] The synthesis involves the key alkylation of a bicyclic amine with this compound.

Synthetic Workflow for a Centanafadine Precursor

The core of the synthesis involves the nucleophilic substitution reaction between the intermediate and a suitable amine. The following workflow outlines a representative synthesis.

Caption: Synthetic workflow for a Centanafadine precursor.

Experimental Protocol: Nucleophilic Alkylation

This protocol describes a general, self-validating procedure for the alkylation of a secondary amine with this compound.

Objective: To synthesize an N-alkylated product via Sₙ2 reaction.

Materials:

-

This compound (1.0 eq)

-

Secondary Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq, catalytic)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine, potassium carbonate, and potassium iodide.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Reagent Addition: Add this compound to the mixture.

-

Causality Insight: The amine is used in slight excess to ensure complete consumption of the limiting reagent. K₂CO₃ acts as a base to neutralize the HCl formed from any side reactions and to deprotonate the amine if it is used as a salt. KI is a catalyst; the iodide ion is a better nucleophile and a better leaving group than chloride, facilitating the reaction via an in-situ Finkelstein reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness Check: The reaction is monitored until the starting chloro-compound is no longer detectable, ensuring the reaction has gone to completion and preventing the isolation of unreacted starting material.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic impurities and the DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Table 2: Summary of Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Nucleophile | Primary/Secondary Amines | Good nucleophilicity for efficient Sₙ2 reaction. |

| Solvent | Polar Aprotic (Acetonitrile, DMF) | Solubilizes reactants and promotes Sₙ2 kinetics. |

| Base | Inorganic (K₂CO₃, NaHCO₃) | Neutralizes acid byproducts, easy to remove during workup. |

| Temperature | 50 - 85 °C | Provides sufficient activation energy without promoting elimination side reactions. |

| Catalyst | NaI or KI (optional) | Accelerates the reaction rate via in-situ formation of a more reactive alkyl iodide. |

| Typical Yield | 80 - 95% | High efficiency is expected due to the favorable Sₙ2 conditions.[7] |

Conclusion

This compound is a strategically important building block whose reactivity is dominated by the primary alkyl chloride, making it an ideal substrate for Sₙ2 reactions. Its application in the synthesis of complex pharmaceutical targets like Centanafadine underscores its value to the drug development industry. By understanding the core mechanistic principles governing its reactivity, researchers can confidently and efficiently incorporate this versatile intermediate into novel synthetic routes, accelerating the discovery and development of new therapeutic agents.

References

- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.

-

Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 735-739. Retrieved from [Link]

-

Patel, A., et al. (2025). 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. Journal of Clinical Psychopharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). Centanafadine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

-

Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Faraone, S. V., et al. (2025). 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). EP4046687A4 - Method for producing centanafadine.

-

Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Retrieved from [Link]

-

Ward, C. L., et al. (2025). Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial. Journal of the American Academy of Child and Adolescent Psychiatry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.

-

Master Organic Chemistry. (2012, June 20). Nucleophilic Substitution Reactions (3) - SN1. YouTube. Retrieved from [Link]

Sources

- 1. This compound | 3110-52-9 | Benchchem [benchchem.com]

- 2. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 3110-52-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | 3110-52-9 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Centanafadine - Wikipedia [en.wikipedia.org]

- 7. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Introduction

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a halogenated butyrophenone core, is prevalent in a range of central nervous system (CNS) agents. Understanding its synthesis is crucial for researchers and drug development professionals aiming to create novel therapeutics. The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation.[1] This protocol provides a detailed, field-proven methodology for this synthesis, emphasizing the underlying chemical principles, safety considerations, and analytical validation.

The core of this synthesis involves the electrophilic aromatic substitution reaction between 1-fluoro-3-methoxybenzene (or a similarly activated fluorinated aromatic) and 4-chlorobutyryl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2] The choice of a Lewis acid is critical as it facilitates the formation of a highly reactive acylium ion, the key electrophile in this reaction.

Part 1: The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.[1] The reaction proceeds via the following mechanistic steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of the fluorinated phenyl derivative attacks the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.[1]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 1-fluorobenzene and 4-chlorobutyryl chloride.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Fluorobenzene | 462-06-6 | C₆H₅F | 96.10 |

| 4-Chlorobutyryl chloride | 4635-59-0 | C₄H₆Cl₂O | 141.00 |

| Aluminum chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric acid (HCl), 2M | 7647-01-0 | HCl | 36.46 |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Procedure

-

Reaction Setup:

-

Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

-

Addition of Reactants:

-

Cool the slurry to 0-5 °C using an ice bath.

-

In a separate flask, prepare a solution of 1-fluorobenzene (1.0 equivalent) and 4-chlorobutyryl chloride (1.1 equivalents) in anhydrous DCM.

-

Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-fluorobenzene) is consumed.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. This will hydrolyze the aluminum chloride complexes.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[4]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a liquid.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for synthesis.

Part 3: Safety and Handling

Researcher Discretion Advised: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-Chlorobutyryl Chloride: A lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

-

Quenching Procedure: The quenching of the reaction is highly exothermic. Perform this step slowly and with caution, ensuring adequate cooling.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6]

References

-

Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

PubChem. (n.d.). 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-chloro-1-butanol. Retrieved from [Link]

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

- Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.

-

Kesternich, V., & Pérez-Fehrmann, M. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. [Link]

-

Ahsan, M. J. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

-

Chemsrc. (n.d.). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

PubChem. (n.d.). 4'-Chlorobutyrophenone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. [Link]

-

LookChem. (n.d.). Cas 2823-19-0, 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel Antipsychotic Agents from 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

[1][2]

Abstract & Introduction

This application note details the optimized synthetic protocols for generating novel butyrophenone-class antipsychotic agents using 4-Chloro-1-(3-fluorophenyl)-1-oxobutane (CAS: 3110-52-9) as the primary electrophilic scaffold.[1]

While classical butyrophenones like Haloperidol utilize a para-fluorophenyl moiety, the meta-fluoro (3-fluoro) isomer presents a critical avenue for Structure-Activity Relationship (SAR) exploration.[1][2] Modifying the fluorine position alters the metabolic stability (blocking specific CYP450 oxidation sites) and fine-tunes the lipophilicity (

This guide provides a high-fidelity, scalable workflow for the nucleophilic alkylation of secondary amines (pharmacophores) with this halo-ketone linker, incorporating a Finkelstein activation step to maximize yield and kinetics.[1][2]

Chemical Strategy & Mechanism[4][5][6][7]

The synthesis relies on a convergent approach where the 4-chloro-butyrophenone "tail" is coupled to a cyclic amine "head" (e.g., substituted piperazines or piperidines).[1][2]

Mechanistic Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Activation: Catalytic Potassium Iodide (KI) reacts with the alkyl chloride to form a transient, highly reactive alkyl iodide.[2]

-

Coupling: The secondary amine attacks the alkyl iodide, displacing the iodide ion.[2]

-

Scavenging: An inorganic base (

) neutralizes the generated acid (HI/HCl), driving the equilibrium forward.[2]

Retrosynthetic Analysis (Diagram)

Figure 1: Retrosynthetic disconnection of the target antipsychotic agent.[1][2]

Experimental Protocols

Reagents & Materials

| Reagent | Equiv.[2] | Role | Critical Attribute |

| This compound | 1.0 | Electrophile | Purity >97% |

| Target Amine (e.g., 4-phenylpiperidin-4-ol) | 1.1 | Nucleophile | Dry, free base form |

| Potassium Carbonate ( | 3.0 | Base | Anhydrous, granular (milled) |

| Potassium Iodide (KI) | 0.1 - 0.5 | Catalyst | Dry crystals |

| MIBK (Methyl Isobutyl Ketone) | Solvent | Reaction Medium | High boiling point, good solubility |

Protocol A: Finkelstein-Assisted N-Alkylation

This protocol is optimized for reaction kinetics and ease of purification.[1]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (10 mmol, 2.00 g) and MIBK (40 mL).

-

Activation: Add Potassium Iodide (1.0 mmol, 166 mg). Stir at room temperature for 15 minutes. Note: The solution may darken slightly due to trace iodine liberation; this is normal.

-

Base Addition: Add Potassium Carbonate (30 mmol, 4.14 g). Ensure the base is finely milled to maximize surface area.[2]

-

Nucleophile Addition: Add the Target Amine (11 mmol).

-

Reaction: Heat the mixture to reflux (116°C) under an inert atmosphere (

or Ar) for 12–18 hours. -

Work-up:

-

Purification:

-

Dissolve the crude oil in DCM (50 mL) and wash with water (

mL) to remove residual inorganic salts.[2] -

Dry the organic layer over anhydrous

, filter, and concentrate.[2] -